Bifendate Impurity B, also known as the E-isomer of ceftazidime, is a potential impurity arising during the synthesis of the antibiotic drug ceftazidime. [] While ceftazidime itself is a widely used antibiotic, its impurity profile, including Impurity B, requires careful analysis due to potential impacts on drug quality control and patient safety. [] Scientific research on Bifendate Impurity B focuses on understanding its formation, properties, and potential effects to ensure the quality and safety of ceftazidime production.
Bifendate Impurity B arises during the synthesis of bifendate, particularly in processes involving the preparation of the active pharmaceutical ingredient. It falls under the category of pharmaceutical impurities, which are unintended substances that may be present in drug formulations. These impurities can originate from various stages of synthesis, including raw materials, intermediates, or degradation products .
The synthesis of Bifendate Impurity B typically involves several steps that include hydrolysis, acidification, dehydration, and reduction processes. A commonly referenced method starts with bifendate as the primary material. The process can be summarized as follows:
This method is noted for its efficiency, yielding high purity products with relatively mild reaction conditions and straightforward post-processing steps.
The molecular structure of Bifendate Impurity B can be depicted as follows:
The structural analysis reveals that the impurity retains significant portions of the bifendate framework, which may influence its biological interactions and properties .
Bifendate Impurity B can participate in various chemical reactions typical for compounds with similar structures:
Bifendate Impurity B (CAS 128142-41-6) is a process-related and degradation impurity of bifendate (DDB), a therapeutic agent for chronic hepatitis B. Its molecular formula is C₁₈H₁₆O₉, with a molecular weight of 376.32 g/mol, distinguishing it from the parent compound bifendate (C₂₀H₁₈O₁₀; 418.36 g/mol) [1] . Structural characterization via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy reveals that Impurity B lacks one methoxy (-OCH₃) and one methyl ester (-COOCH₃) group compared to bifendate, suggesting it is a demethylated derivative . The impurity’s formation is attributed to incomplete esterification during synthesis or hydrolytic degradation under acidic/basic conditions [8]. Advanced techniques like preparative high-speed counter-current chromatography (HSCCC) and Q-TOF mass spectrometry have been employed to isolate and confirm its structure .
Table 1: Key Identification Parameters of Bifendate Impurity B
Parameter | Value |
---|---|
CAS Registry Number | 128142-41-6 |
Molecular Formula | C₁₈H₁₆O₉ |
Molecular Weight | 376.32 g/mol |
Parent Compound (Bifendate) | CAS 73536-69-3 |
Primary Characterization Methods | NMR, HR-MS, Preparative HPLC |
Solubility: Impurity B exhibits limited water solubility (<0.1 mg/mL), similar to bifendate. However, it shows moderate solubility in organic solvents like chloroform and methanol under ultrasonic agitation [1] . This low aqueous solubility complicates its detection and isolation in analytical workflows.
Stability: The impurity is prone to oxidative degradation due to its phenolic hydroxyl groups. It is light-sensitive, requiring storage at 2–8°C under nitrogen protection to prevent decomposition [1] [9]. Forced degradation studies under ICH conditions (acidic, basic, oxidative, thermal stress) confirm that hydrolytic and oxidative pathways are primary destabilizing factors [8].
Crystallinity: Impurity B crystallizes as a white to off-white solid with a defined melting point range (179–181°C), consistent with bifendate’s crystalline behavior. Its crystal packing is influenced by hydrogen bonding between hydroxyl and carbonyl groups, as inferred from comparative XRD analyses [4] .
Table 2: Physicochemical Comparison with Bifendate
Property | Bifendate Impurity B | Bifendate |
---|---|---|
Molecular Weight | 376.32 g/mol | 418.36 g/mol |
Water Solubility | <0.1 mg/mL | <0.1 mg/mL |
Melting Point | 179–181°C | 179–181°C |
Storage | 2–8°C, protected from light | 2–8°C, under nitrogen |
Key Vulnerability | Oxidative degradation | Hydrolytic degradation |
Structurally, Impurity B differs from bifendate by the absence of two methyl groups (demethylation), reducing its molecular weight by 42.04 g/mol [1] . Among bifendate-related impurities (e.g., IMP-I to IMP-IV identified in DB-6 synthesis), Impurity B is distinguished by its dicarboxylic acid moiety, which enhances polarity compared to bifendate’s diester structure [9]. Chromatographic behavior reflects these differences: Impurity B elutes earlier than bifendate in reversed-phase HPLC due to higher hydrophilicity [7]. Additionally, unlike non-polar process impurities (e.g., dimeric species like IMP-IV), Impurity B’s moderate polarity facilitates separation using gradient elution with acetonitrile/acidified water mixtures [7].
Impurity B forms primarily through two pathways:
Oxidative stress plays a minor role in its formation but accelerates its decomposition once formed [3]. Studies using LC-MS-QTOF confirm that the ester hydrolysis is pH-dependent, with alkaline conditions (pH >8) causing rapid degradation [3] [8]. Process-related factors like temperature and catalyst residues further influence impurity yields. For instance, metal ion contaminants (e.g., Fe³⁺) in reactors catalyze ester hydrolysis, elevating Impurity B levels up to 0.5% in bulk drug samples [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7